Cas no 1283381-85-0 (1-(1H-indazol-1-yl)propan-2-amine)

1-(1H-Indazol-1-yl)propan-2-amine is a heterocyclic amine derivative featuring an indazole core linked to a propan-2-amine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The indazole scaffold is known for its pharmacological relevance, often contributing to binding affinity and selectivity in drug design. The propan-2-amine side chain enhances structural flexibility, enabling further functionalization for targeted applications. Its well-defined chemical properties make it suitable for use in high-purity synthetic routes, particularly in the development of receptor modulators or enzyme inhibitors. Proper handling and storage under inert conditions are recommended to maintain stability.
1-(1H-indazol-1-yl)propan-2-amine structure
1283381-85-0 structure
Product name:1-(1H-indazol-1-yl)propan-2-amine
CAS No:1283381-85-0
MF:C10H13N3
MW:175.230321645737
CID:6151690
PubChem ID:62140933

1-(1H-indazol-1-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1283381-85-0
    • 1-(1H-indazol-1-yl)propan-2-amine
    • EN300-6264826
    • AKOS011421361
    • Inchi: 1S/C10H13N3/c1-8(11)7-13-10-5-3-2-4-9(10)6-12-13/h2-6,8H,7,11H2,1H3
    • InChI Key: XDCXJPFHTLBKKS-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2C=N1)CC(C)N

Computed Properties

  • Exact Mass: 175.110947427g/mol
  • Monoisotopic Mass: 175.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų
  • XLogP3: 1

1-(1H-indazol-1-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6264826-5.0g
1-(1H-indazol-1-yl)propan-2-amine
1283381-85-0 95.0%
5.0g
$3147.0 2025-03-15
Enamine
EN300-6264826-1.0g
1-(1H-indazol-1-yl)propan-2-amine
1283381-85-0 95.0%
1.0g
$1086.0 2025-03-15
1PlusChem
1P028R5J-2.5g
1-(1H-indazol-1-yl)propan-2-amine
1283381-85-0 95%
2.5g
$2691.00 2023-12-25
Aaron
AR028RDV-5g
1-(1H-indazol-1-yl)propan-2-amine
1283381-85-0 95%
5g
$4353.00 2023-12-16
Aaron
AR028RDV-250mg
1-(1H-indazol-1-yl)propan-2-amine
1283381-85-0 95%
250mg
$765.00 2025-02-16
1PlusChem
1P028R5J-10g
1-(1H-indazol-1-yl)propan-2-amine
1283381-85-0 95%
10g
$5831.00 2023-12-25
Aaron
AR028RDV-50mg
1-(1H-indazol-1-yl)propan-2-amine
1283381-85-0 95%
50mg
$372.00 2025-02-16
Enamine
EN300-6264826-0.05g
1-(1H-indazol-1-yl)propan-2-amine
1283381-85-0 95.0%
0.05g
$252.0 2025-03-15
Enamine
EN300-6264826-0.25g
1-(1H-indazol-1-yl)propan-2-amine
1283381-85-0 95.0%
0.25g
$538.0 2025-03-15
Enamine
EN300-6264826-0.5g
1-(1H-indazol-1-yl)propan-2-amine
1283381-85-0 95.0%
0.5g
$847.0 2025-03-15

Additional information on 1-(1H-indazol-1-yl)propan-2-amine

1-(1H-indazol-1-yl)propan-2-amine: A Comprehensive Overview

The compound with CAS No. 1283381-85-0, commonly referred to as 1-(1H-indazol-1-yl)propan-2-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The indazole ring system, a heterocyclic structure consisting of a benzene ring fused with an imidazole moiety, forms the core of this molecule, contributing to its unique chemical properties.

Recent studies have highlighted the importance of indazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other bioactive molecules. The propan-2-amine substituent attached to the indazole ring in this compound introduces additional functional groups that can enhance its interactions with biological targets. This makes 1-(1H-indazol-1-yl)propan-2-amine a promising candidate for further exploration in medicinal chemistry.

One of the key areas of research involving this compound is its potential as a kinase inhibitor. Kinases are enzymes that play critical roles in various cellular processes, including signal transduction and cell cycle regulation. Dysregulation of kinase activity has been implicated in numerous diseases, such as cancer and inflammatory disorders. By targeting these enzymes, compounds like 1-(1H-indazol-1-yl)propan-2-amine could offer novel therapeutic strategies for treating these conditions.

Another intriguing aspect of this compound is its ability to modulate neurotransmitter systems. The presence of an amine group in its structure suggests potential interactions with receptors involved in neurotransmission, making it a candidate for studies in neuroscience. Recent findings indicate that indazole derivatives may exhibit antidepressant or neuroprotective effects, further underscoring the importance of this compound in drug development.

The synthesis of 1-(1H-indazol-1-yl)propan-2-amine involves a series of well-established organic reactions, including nucleophilic aromatic substitution and amine alkylation. These methods allow for the efficient construction of the indazole ring system and its subsequent functionalization. Researchers have also explored various modifications to the molecule, such as substituent variations on the indazole ring or changes to the propanamine chain, to optimize its pharmacokinetic properties and bioavailability.

In terms of biological evaluation, this compound has been tested in vitro against a range of targets, including protein kinases and G-protein coupled receptors (GPCRs). Preliminary results indicate that it exhibits moderate inhibitory activity against certain kinases, suggesting that further optimization could yield more potent analogs. Additionally, studies on its cytotoxicity profile reveal that it demonstrates selective toxicity towards cancer cell lines, which is a desirable trait for anticancer agents.

From an environmental perspective, understanding the fate and toxicity of CAS No. 1283381-85-0 is crucial for assessing its potential impact on ecosystems. Recent eco-toxicological studies suggest that this compound exhibits low acute toxicity to aquatic organisms under standard test conditions. However, long-term exposure studies are still needed to fully evaluate its environmental safety.

In conclusion, 1-(1H-indazol-1-yL)propan--2--amine represents a valuable addition to the arsenal of bioactive molecules being investigated for therapeutic applications. Its unique chemical structure, combined with promising biological activity profiles, positions it as a key player in future drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound will undoubtedly remain at the forefront of scientific inquiry in organic chemistry and pharmacology.

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